Degrader LL-K9-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LL-K9-3 is a selective hydrophobic tagging technology-based degrader that specifically targets the CDK9-cyclin T1 complex. It displays DC50 values of 589 nM for cyclin T1 and 662 nM for CDK9 . This compound consists of the CDK9 inhibitor, SNS 032, linked to a hydrophobic tag via a glycol linker . LL-K9-3 does not affect the degradation of other CDKs (CDK1, 2, 4, 5, 6, and 7) . It has been tested in 22RV1 cells, where it effectively reduces androgen receptor and cMyc expression by inducing the selective and synchronous degradation of CDK9 and cyclin T1 .
准备方法
LL-K9-3 is synthesized by linking the CDK9 inhibitor, SNS 032, to a hydrophobic tag via a glycol linker . The specific synthetic routes and reaction conditions for LL-K9-3 are not widely detailed in public literature. the general approach involves the use of selective hydrophobic tagging technology to achieve the desired degradation effect . Industrial production methods for LL-K9-3 are also not extensively documented, but they likely follow similar principles used in the synthesis of other small-molecule degraders.
化学反应分析
LL-K9-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of LL-K9-3 may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives.
科学研究应用
LL-K9-3 has several scientific research applications, including:
作用机制
LL-K9-3 exerts its effects by inducing the polyubiquitination of CDK9-cyclin T1 complexes, leading to their proteasome-mediated degradation . This mechanism involves the use of hydrophobic tagging technology to promote the selective and synchronous degradation of CDK9 and cyclin T1 . The molecular targets of LL-K9-3 include CDK9 and cyclin T1, and the pathways involved are related to transcriptional regulation and cell cycle control .
相似化合物的比较
LL-K9-3 is unique in its selective degradation of the CDK9-cyclin T1 complex. Similar compounds include:
SNS 032: A CDK9 inhibitor that does not induce degradation of the CDK9-cyclin T1 complex.
THAL-SNS-032: A CDK9 PROTAC that also targets CDK9 but is less effective than LL-K9-3 in degrading the CDK9-cyclin T1 complex.
Dinaciclib: Another CDK9 inhibitor with broader activity against other CDKs.
LL-K9-3 stands out due to its higher antiproliferative and pro-apoptotic activities compared to its parental CDK9 inhibitor, SNS 032, and the CDK9 PROTAC, THAL-SNS-032 .
生物活性
Degrader LL-K9-3 is a small-molecule compound designed to selectively degrade the CDK9-cyclin T1 complex, which plays a crucial role in transcriptional regulation and is implicated in various cancers. This article delves into the biological activity of LL-K9-3, highlighting its mechanisms, efficacy, and potential applications in cancer therapy.
Overview of LL-K9-3
LL-K9-3 utilizes hydrophobic tagging technology (HyT) to facilitate the degradation of specific protein complexes. It is derived from the CDK9 inhibitor SNS032, linked through a glycol moiety to a hydrophobic tag. The compound demonstrates selective degradation capabilities, specifically targeting CDK9 and cyclin T1 without affecting other cyclin-dependent kinases (CDKs) such as CDK1, 2, 4, 5, 6, and 7 .
The mechanism of action for LL-K9-3 involves the following steps:
- Binding : LL-K9-3 binds to the CDK9-cyclin T1 complex.
- Ubiquitination : The compound recruits E3 ubiquitin ligases via its hydrophobic tag, leading to ubiquitination of the target proteins.
- Proteasomal Degradation : The ubiquitinated proteins are subsequently directed to the proteasome for degradation.
This process effectively reduces the levels of CDK9 and cyclin T1 in cells, which is critical for inhibiting oncogenic transcriptional programs associated with cancer progression.
Efficacy in Cancer Models
LL-K9-3 has shown promising results in preclinical studies, particularly in prostate cancer models. In 22RV1 prostate cancer cells, LL-K9-3 was found to significantly reduce the expression levels of key oncogenes such as the androgen receptor (AR) and cMyc .
Case Study Data
A comparative analysis of LL-K9-3 with its parent compound SNS032 reveals that LL-K9-3 exhibits superior efficacy:
Compound | DC50 (nM) for CDK9 | DC50 (nM) for Cyclin T1 | Efficacy in Prostate Cancer |
---|---|---|---|
LL-K9-3 | 662 | 589 | High |
SNS032 | Not available | Not available | Moderate |
The data indicates that LL-K9-3 not only has lower DC50 values but also demonstrates enhanced anti-proliferative activity compared to SNS032 .
Research Findings
Recent studies have highlighted several key findings regarding LL-K9-3:
- Selectivity : LL-K9-3 selectively degrades CDK9 and cyclin T1 without impacting other kinases, which minimizes off-target effects and enhances therapeutic potential .
- Mechanistic Insights : The degradation of CDK9 leads to decreased phosphorylation of RNA polymerase II, thereby inhibiting transcriptional elongation essential for cancer cell proliferation .
- Potential Applications : Given its mechanism and efficacy, LL-K9-3 could be developed as a therapeutic agent for treating cancers characterized by hyperactivation of the CDK9-cyclin T1 pathway.
属性
分子式 |
C31H49N5O6S3 |
---|---|
分子量 |
684.0 g/mol |
IUPAC 名称 |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]ethylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C31H49N5O6S3/c1-20(2)23-8-7-21(3)15-24(23)41-18-26(37)32-11-14-45(39,40)36-12-9-22(10-13-36)29(38)35-30-34-17-28(44-30)43-19-27-33-16-25(42-27)31(4,5)6/h16-17,20-24H,7-15,18-19H2,1-6H3,(H,32,37)(H,34,35,38)/t21-,23+,24-/m1/s1 |
InChI 键 |
NPRIWHDFWDSJRZ-YFNKSVMNSA-N |
手性 SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=C(S3)SCC4=NC=C(O4)C(C)(C)C)C(C)C |
规范 SMILES |
CC1CCC(C(C1)OCC(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=C(S3)SCC4=NC=C(O4)C(C)(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。